Agomelatine-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trideuterio-N-[2-[7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYPHIXNFHFHND-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide to Agomelatine-d6 for Research Applications
This technical guide provides an in-depth overview of Agomelatine-d6, a deuterated analog of Agomelatine, for researchers, scientists, and professionals in drug development. It covers its core applications, suppliers, mechanism of action, and detailed experimental protocols where it serves as a critical reagent.
Introduction to this compound
This compound is the deuterium-labeled version of Agomelatine, a novel antidepressant.[1] Structurally, deuterium atoms replace hydrogen atoms at specific positions, in this case, on the methoxy and acetamide groups.[2] This substitution results in a molecule that is chemically identical to Agomelatine in its biological interactions but has a higher molecular weight. This key difference makes this compound an ideal internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[2][3] Its primary use is for the accurate quantification of Agomelatine in biological matrices such as plasma, which is essential for pharmacokinetic and metabolism studies.[4]
Commercial Suppliers and Specifications
This compound is available from several chemical suppliers specializing in research-grade compounds and stable isotope-labeled standards. Researchers should always request a certificate of analysis (CoA) to ensure the quality and purity of the product.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| MedchemExpress | 1079389-42-6 | C₁₅H₁₁D₆NO₂ | 249.34 | Not specified, CoA available | For research use only.[1] |
| Cayman Chemical | 1079389-42-6 | C₁₅H₁₁D₆NO₂ | 249.3 | ≥99% deuterated forms (d₁-d₆) | Provided as a solid.[2] |
| Pharmaffiliates | 1079389-42-6 | C₁₅H₁₁D₆NO₂ | 249.34 | Not specified, CoA available | Pharmaceutical standard, intermediate.[5] |
| VIVAN Life Sciences | 1079389-42-6 | C₁₅H₁₁NO₂D₆ | 249.34 | Not specified, CoA available | Stable Isotope Labeled Compound.[6] |
Mechanism of Action of Agomelatine
To understand the research context of this compound, it is crucial to understand the mechanism of its non-deuterated parent compound. Agomelatine exhibits a unique dual mechanism of action that distinguishes it from other antidepressants.[7] It acts as a potent agonist at melatonergic MT1 and MT2 receptors and simultaneously as an antagonist at the serotonin 5-HT2C receptor.[8][9]
This synergistic action is believed to be responsible for its antidepressant and anxiolytic effects.[10]
-
MT1/MT2 Agonism : Activation of melatonin receptors, particularly in the suprachiasmatic nucleus (SCN), helps to resynchronize disrupted circadian rhythms, which are often observed in patients with major depression.[11][12] This action contributes to the improvement of sleep patterns.[13]
-
5-HT2C Antagonism : The 5-HT2C receptor tonically inhibits the release of dopamine and norepinephrine in the frontal cortex. By blocking these receptors, Agomelatine disinhibits these pathways, leading to an increase in the extracellular levels of both dopamine and norepinephrine.[11][12]
This combined mechanism not only addresses mood but also the sleep disturbances and anhedonia associated with depression.[12]
Experimental Protocols: Use in Bioanalysis
The primary application of this compound is as an internal standard (IS) for the quantification of Agomelatine in biological samples. The following protocol outlines a typical validated LC-MS/MS method for determining Agomelatine concentrations in human plasma.
Principle
A known concentration of this compound is added to plasma samples. Both the analyte (Agomelatine) and the IS (this compound) are extracted, separated by liquid chromatography, and detected by tandem mass spectrometry. Because the IS and analyte co-elute and have similar ionization properties but different masses, the ratio of the analyte's response to the IS's response allows for precise quantification, correcting for variability during sample preparation and analysis.[3]
Materials and Reagents
-
Agomelatine and this compound reference standards
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)
-
Deionized water
Standard and Sample Preparation
-
Stock Solutions : Prepare individual stock solutions of Agomelatine and this compound (IS) in methanol (e.g., 1 mg/mL).
-
Working Solutions : Prepare serial dilutions of Agomelatine from the stock solution to create calibration standards (e.g., ranging from 0.05 to 8 ng/mL). Prepare a separate working solution of this compound (e.g., 100 ng/mL).
-
Sample Spiking : To a 100 µL aliquot of plasma sample (or calibration standard/quality control sample), add a small volume (e.g., 10 µL) of the this compound working solution.
Extraction: Liquid-Liquid Extraction (LLE)
-
Vortex the spiked plasma samples briefly.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following are representative conditions and may require optimization.
| Parameter | Typical Value |
| LC Column | C18 column (e.g., Zorbax SB-C18, 150 x 2.1 mm, 5 µm)[4] |
| Mobile Phase | A: 5 mM ammonium acetate + 0.1% formic acid in waterB: Methanol[4] |
| Gradient/Isocratic | Isocratic: 30:70 (A:B)[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 5-10 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Mass Transition (Agomelatine) | m/z 244.1 → 185.3[4][14] |
| Mass Transition (IS: this compound) | m/z 250.1 → 191.3 (calculated for 6 deuterium atoms) |
Note: The exact mass transition for this compound should be confirmed by direct infusion of the standard.
Data Analysis
The concentration of Agomelatine in the unknown samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio (Agomelatine peak area / this compound peak area) against the nominal concentration of the calibration standards. A linear regression model is then applied to calculate the concentrations in the test samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. vivanls.com [vivanls.com]
- 7. Agomelatine, the first melatonergic antidepressant: discovery, characterization and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties | CNS Spectrums | Cambridge Core [cambridge.org]
- 13. Agomelatine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Agomelatine vs. Agomelatine-d6: A Comprehensive Structural and Functional Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural and functional differences between the antidepressant agomelatine and its deuterated isotopologue, agomelatine-d6. This document is intended for an audience with a strong scientific background in pharmacology, medicinal chemistry, and drug development.
Core Structural Differences and Physicochemical Properties
Agomelatine, N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide, is a melatonergic agonist and a 5-HT2C receptor antagonist.[1][2] Its deuterated form, this compound, is structurally identical except for the substitution of six hydrogen atoms with deuterium. Specifically, the three hydrogen atoms of the acetyl methyl group and the three hydrogen atoms of the methoxy group are replaced with deuterium.[3] This isotopic substitution leads to a marginal increase in molecular weight but can have significant implications for the compound's metabolic stability and pharmacokinetic profile.
Data Presentation: Physicochemical Properties
| Property | Agomelatine | This compound |
| Molecular Formula | C₁₅H₁₇NO₂ | C₁₅H₁₁D₆NO₂ |
| Molecular Weight | 243.30 g/mol | 249.34 g/mol |
| Monoisotopic Mass | 243.1259 g/mol | 249.1636 g/mol |
| IUPAC Name | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | 2,2,2-trideuterio-N-[2-[7-(trideuteriomethoxy)naphthalen-1-yl]ethyl]acetamide |
| CAS Number | 138112-76-2 | 1079389-42-6 |
The Impact of Deuteration on Pharmacokinetics: The Kinetic Isotope Effect
The primary rationale for deuterating pharmaceuticals is to leverage the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present.[4][5]
For agomelatine, the sites of deuteration—the N-acetyl and O-methyl groups—are known sites of metabolism by cytochrome P450 enzymes, primarily CYP1A2 and to a lesser extent CYP2C9 and CYP2C19.[6] The deuteration at these positions is expected to slow down the N-deacetylation and O-demethylation metabolic pathways. This can potentially lead to:
-
Increased plasma half-life (t½)
-
Reduced metabolic clearance
-
Increased overall drug exposure (AUC)
-
Reduced formation of metabolites
Mechanism of Action: Signaling Pathways
Agomelatine's antidepressant and anxiolytic effects are attributed to its unique synergistic mechanism of action as a potent agonist at melatonin receptors (MT1 and MT2) and an antagonist at the serotonin 5-HT2C receptor.[9][10][11][12]
Melatonergic Agonism (MT1/MT2 Receptors)
Activation of the G-protein coupled MT1 and MT2 receptors, primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, is crucial for regulating circadian rhythms. The downstream signaling cascade involves:
-
Inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of protein kinase A (PKA) activity .
-
Influence on the phosphorylation of cyclic AMP-responsive element-binding protein (CREB) , a key transcription factor involved in neuroplasticity and cell survival.
This pathway is believed to contribute to the resynchronization of disrupted circadian rhythms often observed in patients with major depressive disorder.
Serotonin 5-HT2C Receptor Antagonism
Agomelatine acts as a neutral antagonist at 5-HT2C receptors. These receptors are tonically active and exert an inhibitory effect on the release of dopamine and norepinephrine in the prefrontal cortex.[2] By blocking these receptors, agomelatine disinhibits these pathways, leading to an increase in the extracellular levels of dopamine and norepinephrine in the frontal cortex. This is a key component of its antidepressant effect and distinguishes it from selective serotonin reuptake inhibitors (SSRIs).
Agomelatine's dual mechanism of action.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound follows the established synthetic routes for agomelatine, with the introduction of deuterated reagents at the appropriate steps. A common route involves the following key transformations:
-
Preparation of the Naphthalene Core: Starting from 7-methoxy-1-tetralone, a key intermediate.
-
Introduction of the Ethylamine Side Chain: This can be achieved through various methods, such as the Strecker synthesis or by reaction with a suitable acetonitrile derivative followed by reduction.
-
Acetylation: The final step involves the acetylation of the primary amine.
For the synthesis of this compound, deuterated reagents are used in the final two stages:
-
O-demethylation followed by methylation with deuterated methyl iodide (CD₃I) to introduce the trideuteriomethoxy group.
-
Acetylation using deuterated acetic anhydride ((CD₃CO)₂O) or acetyl chloride (CD₃COCl) to form the trideuterioacetyl group.
Illustrative Workflow for Synthesis:
Synthesis workflow for this compound.
Analytical Characterization: Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of agomelatine and its deuterated analog in biological matrices.
Protocol Outline:
-
Sample Preparation:
-
Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.
-
Alternatively, liquid-liquid extraction with a solvent such as ethyl acetate can be used for cleaner extracts.
-
For quantitative analysis, a known concentration of an internal standard (e.g., a different deuterated isotopologue or a structurally similar compound) is added to all samples, calibrators, and quality controls. This compound itself is often used as an internal standard for the quantification of agomelatine.
-
-
Chromatographic Separation:
-
A reverse-phase C18 column is commonly used.
-
The mobile phase typically consists of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
A gradient or isocratic elution can be employed to achieve optimal separation from endogenous matrix components.
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in the positive ion mode is generally used.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
The precursor-to-product ion transitions for agomelatine and this compound are monitored. For agomelatine, a common transition is m/z 244.1 → 185.1. For this compound, the transition would be m/z 250.2 → 191.1.
-
Experimental Workflow for LC-MS/MS Analysis:
LC-MS/MS analytical workflow.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of agomelatine and for verifying the sites and extent of deuteration in this compound.
Protocol Outline:
-
Sample Preparation:
-
A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
-
¹H NMR Spectroscopy:
-
For agomelatine, the ¹H NMR spectrum will show characteristic signals for the aromatic protons, the ethyl bridge protons, the N-acetyl methyl protons, and the O-methyl protons.
-
In the ¹H NMR spectrum of this compound, the signals corresponding to the N-acetyl methyl group and the O-methyl group will be absent or significantly reduced in intensity, confirming the deuteration at these positions.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule.
-
In the spectrum of this compound, the carbon signals of the deuterated methyl groups will appear as multiplets due to C-D coupling, providing further confirmation of deuteration.
-
-
2D NMR Spectroscopy:
-
Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity of protons and carbons and to fully assign the spectra of both compounds.
-
Conclusion
The primary structural difference between agomelatine and this compound is the isotopic substitution of six hydrogen atoms with deuterium at key metabolic sites. This modification is designed to slow down the rate of metabolism, potentially leading to an improved pharmacokinetic profile with increased half-life and overall drug exposure. The fundamental mechanism of action, involving synergistic agonism of MT1/MT2 receptors and antagonism of 5-HT2C receptors, is expected to remain unchanged. The analytical techniques of mass spectrometry and NMR spectroscopy are essential tools for the quantitative analysis and structural confirmation of these compounds, respectively. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic implications of deuterating agomelatine.
References
- 1. Critical appraisal and update on the clinical utility of agomelatine, a melatonergic agonist, for the treatment of major depressive disease in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of deuteration on metabolism and clearance of Nerispirdine (HP184) and AVE5638 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. The effects of deuteration on the metabolism of halogenated anesthetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Pilot study comparing in blind the therapeutic effect of two doses of agomelatine, melatonin- agonist and selective 5HT2c receptors antagonist, in the treatment of major depressive disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Systematic, Updated Review on the Antidepressant Agomelatine Focusing on its Melatonergic Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Melatonin and synthetic melatonergic agonists: actions and metabolism in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterium isotope effects in the metabolism of N-alkylsubstituted amphetamines in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Agomelatine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of agomelatine in human plasma. The use of a stable isotope-labeled internal standard, agomelatine-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The protocol employs a straightforward sample preparation technique and offers a rapid analysis time, enabling high-throughput screening of clinical samples.
Introduction
Agomelatine is a melatonergic agonist and a 5-HT2C antagonist used for the treatment of major depressive episodes. Monitoring its concentration in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for the determination of agomelatine in human plasma using an LC-MS/MS method, which is recognized for its high sensitivity and selectivity.[1][2] The method is validated to demonstrate its reliability for clinical research and drug development applications.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of agomelatine.
Detailed Protocols
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical instrument conditions. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) System:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 70% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) System:
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Agomelatine Transition | m/z 244.1 → 185.3 |
| This compound Transition | m/z 250.1 → 191.3 (representative) |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 - 200 ms |
Method Validation Summary
The method should be validated according to regulatory guidelines to ensure its reliability. The following table summarizes typical validation parameters.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.05 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 80% |
| Matrix Effect | Minimal and compensated by internal standard |
Data Analysis and Quantification
The concentration of agomelatine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis with a weighting factor of 1/x² is typically used to fit the data.
Signaling Pathway Visualization
While agomelatine's primary mechanism of action involves receptor interaction rather than a complex intracellular signaling cascade that is directly measured by this assay, a diagram illustrating its targets is provided below.
Caption: Agomelatine's primary receptor targets.
Conclusion
The LC-MS/MS method described, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of agomelatine in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. Proper validation of this method will ensure the generation of high-quality data for pharmacokinetic and other clinical studies.
References
Application Note and Protocol for the Quantification of Agomelatine in Plasma using Agomelatine-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of agomelatine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Agomelatine-d6 as an internal standard. The described method is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Agomelatine is a melatonergic antidepressant used in the treatment of major depressive episodes. Accurate and precise quantification of agomelatine in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This protocol details a validated method for the determination of agomelatine in plasma, adapted from established methodologies.[1][2]
Experimental Workflow
The overall experimental workflow for the analysis of agomelatine in plasma samples is depicted below.
Caption: Workflow for Plasma Sample Analysis.
Materials and Reagents
-
Agomelatine (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of agomelatine and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the agomelatine stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
An alternative to protein precipitation is liquid-liquid extraction.[1][2]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Agomelatine | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 244.1 | 250.1 |
| Product Ion (m/z) | 185.3 | 185.3 or 191.3 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Note: The product ion for this compound may vary depending on the position of the deuterium labels. The most abundant and stable fragment should be chosen.
Method Validation Parameters
A summary of typical validation parameters for similar agomelatine assays is provided below. These should be established for the specific method in your laboratory.
Table 3: Summary of Quantitative Data from Validated Methods
| Parameter | Typical Range/Value |
| Linearity Range | 0.05 - 50 ng/mL[1][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (Intra- and Inter-day) | < 15% RSD[1] |
| Accuracy (Intra- and Inter-day) | 85 - 115%[1] |
| Recovery | > 65%[1] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] |
Data Analysis
Quantification is performed by calculating the peak area ratio of agomelatine to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of agomelatine in the plasma samples is then determined from this calibration curve.
Signaling Pathways
While this protocol focuses on the analytical method, it's important to remember the pharmacological context. Agomelatine is an agonist at melatonin receptors (MT1 and MT2) and an antagonist at the serotonin 5-HT2C receptor.
Caption: Agomelatine's Mechanism of Action.
Conclusion
This application note provides a comprehensive protocol for the quantification of agomelatine in plasma samples using this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for demanding research and clinical applications. All parameters should be carefully optimized and the method fully validated in the end-user's laboratory.
References
- 1. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Development of a Robust HPLC-MS/MS Method for the Quantification of Agomelatine-d6 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust HPLC-MS/MS method for the quantitative analysis of Agomelatine and its deuterated internal standard, Agomelatine-d6, in human plasma. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Agomelatine. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid and selective chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This document provides comprehensive experimental protocols, data presentation, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this method.
Introduction
Agomelatine is an atypical antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonergic MT1 and MT2 receptors and a selective antagonist at serotonergic 5-HT2C receptors.[1][2] This dual mechanism of action is believed to contribute to its efficacy in treating major depressive disorder by resynchronizing circadian rhythms and increasing dopamine and noradrenaline release in the frontal cortex.[3] Accurate quantification of Agomelatine in biological matrices is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.
This application note presents a validated HPLC-MS/MS method for the determination of Agomelatine in human plasma, utilizing this compound as the internal standard.
Physicochemical Properties
A summary of the relevant physicochemical properties of Agomelatine and its deuterated analog is presented in Table 1.
| Property | Agomelatine | This compound |
| Chemical Name | N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | N-[2-[7-(methoxy-d3)-1-naphthalenyl]ethyl]-acetamide-2,2,2-d3 |
| Molecular Formula | C₁₅H₁₇NO₂ | C₁₅H₁₁D₆NO₂ |
| Molecular Weight | 243.31 g/mol | 249.34 g/mol |
| CAS Number | 138112-76-2 | 1079389-42-6 |
| logP | 2.7 | 2.7 |
| pKa (Strongest Acidic) | 15.96 (Predicted)[4] | Not Available |
| pKa (Strongest Basic) | -0.94 (Predicted)[4] | Not Available |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers.[5] | Soluble in methanol.[6] |
Experimental Protocols
Materials and Reagents
-
Agomelatine reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, ≥99% deuterated forms)[6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Agomelatine and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Agomelatine by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for the calibration curve.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the primary stock solution with the same diluent.
-
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound working internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions
HPLC System:
-
Column: Zorbax SB-C18, 150 x 2.1 mm, 5 µm (or equivalent)
-
Mobile Phase:
-
A: 5 mM Ammonium acetate in water with 0.1% formic acid
-
B: Methanol
-
-
Gradient: Isocratic elution with 30% A and 70% B
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Autosampler Temperature: 4°C
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
MRM Transitions:
The MRM transitions for Agomelatine and this compound are provided in Table 2.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Agomelatine | 244.1 | 185.3 | 200 |
| This compound | 250.1 (Predicted) | 191.3 (Predicted) | 200 |
Note: The MRM transition for Agomelatine is based on published literature. The transition for this compound is predicted based on the addition of 6 Da to the parent and the corresponding fragment ion.
Data Presentation
The performance of the method should be evaluated according to standard bioanalytical method validation guidelines. A summary of expected performance characteristics is presented in Table 3.
| Parameter | Expected Performance |
| Linearity Range | 0.05 - 10 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Precision (RSD%) | Intra-day and Inter-day precision should be ≤ 15% (≤ 20% at the LLOQ) |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Recovery | Consistent and reproducible, typically in the range of 80-120% |
| Matrix Effect | Should be minimized and compensated for by the internal standard. |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Visualizations
Agomelatine Signaling Pathway
Agomelatine exerts its antidepressant effects through a synergistic action on melatonergic and serotonergic systems.
Caption: Agomelatine's dual mechanism of action.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in human plasma is depicted below.
Caption: HPLC-MS/MS method workflow.
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Agomelatine in human plasma using this compound as an internal standard. The simple and efficient protein precipitation sample preparation protocol, combined with the selectivity of MS/MS detection, makes this method well-suited for high-throughput analysis in a research setting. This detailed protocol and the accompanying information will be a valuable resource for researchers involved in the study of Agomelatine.
References
- 1. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Agomelatine (HMDB0015636) [hmdb.ca]
- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Agomelatine-d6 for Pharmacokinetic Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agomelatine is a novel antidepressant with a unique pharmacological profile, acting as a melatoninergic (MT1/MT2) receptor agonist and a serotonin (5-HT2C) receptor antagonist.[1][2][3] Understanding its pharmacokinetic properties is crucial for preclinical and clinical drug development. Agomelatine-d6, a deuterated analog of agomelatine, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and distinct mass.[4] These application notes provide detailed protocols for conducting pharmacokinetic studies of agomelatine in rodents using this compound as an internal standard.
Pharmacokinetic Profile of Agomelatine in Rodents
Agomelatine exhibits significant inter-species variability in its pharmacokinetic profile. In rodents, it is rapidly absorbed and extensively metabolized, primarily in the liver. The oral bioavailability of agomelatine is generally low due to a significant first-pass effect.
Table 1: Pharmacokinetic Parameters of Agomelatine in Rodents
| Parameter | Rat | Mouse |
| Dose (mg/kg) | 10 - 50 (p.o., i.p.) | 10 - 64 (i.p.) |
| Cmax (ng/mL) | Highly variable | Data not readily available |
| Tmax (h) | ~0.5 - 4 | Data not readily available |
| AUC (ng·h/mL) | Highly variable | Data not readily available |
| Half-life (t½) (h) | ~1-2 | Data not readily available |
Note: The pharmacokinetic parameters of agomelatine can be highly variable.[5] The data presented here is a general representation from available literature and may vary based on study design, analytical methods, and rodent strain.
Experimental Protocols
Animal Handling and Dosing
a. Animal Models:
-
Species: Sprague-Dawley or Wistar rats, C57BL/6 or BALB/c mice are commonly used.
-
Health Status: Animals should be healthy and acclimatized to the facility for at least one week prior to the study.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
b. Dosing:
-
Formulation: Agomelatine can be formulated in a suitable vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline for intraperitoneal (i.p.) or oral (p.o.) administration.[4]
-
Dose Selection: Doses used in rodent studies typically range from 10 to 50 mg/kg.[3][6][7] The specific dose will depend on the study objectives.
-
Administration: For oral administration, use oral gavage. For intraperitoneal administration, inject into the lower quadrant of the abdomen.
Blood Sample Collection
-
Time Points: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. Suggested time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Method: Collect blood (approximately 100-200 µL per time point for mice, 200-300 µL for rats) via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Sample Preparation and Analysis (LC-MS/MS)
a. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing this compound as the internal standard (concentration to be optimized based on the expected analyte concentration).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm) for separation.[8] A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is commonly employed.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the transitions for agomelatine and this compound using Multiple Reaction Monitoring (MRM).
-
Agomelatine: m/z 244.1 → 185.3[9]
-
This compound: The specific transition will depend on the deuteration pattern but will be a +6 Da shift from the parent and/or fragment ion of agomelatine.
-
-
Quantification: Generate a calibration curve using known concentrations of agomelatine spiked into blank rodent plasma. The concentration of agomelatine in the study samples is determined by the peak area ratio of the analyte to the internal standard (this compound).
Visualizations
Caption: Experimental workflow for a rodent pharmacokinetic study of agomelatine.
Caption: Chemical structures of Agomelatine and this compound.
Caption: Simplified metabolic pathway of agomelatine in rodents.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of agomelatine in rodent plasma samples. The protocols outlined in these application notes offer a comprehensive guide for researchers to conduct pharmacokinetic studies, which are essential for the non-clinical development of agomelatine and related compounds. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for a better understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of agomelatine in preclinical models.
References
- 1. Antidepressant-like activity of S 20098 (agomelatine) in the forced swimming test in rodents: involvement of melatonin and serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agomelatine's effect on circadian locomotor rhythm alteration and depressive-like behavior in 6-OHDA lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Agomelatine-d6 Chromatographic Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you improve the peak shape of Agomelatine-d6 in your chromatographic experiments.
Troubleshooting Guide
Poor peak shape can compromise the accuracy and precision of your results. Below are common issues encountered during the analysis of this compound and steps to resolve them.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue for basic compounds like Agomelatine. It is often caused by secondary interactions between the analyte and the stationary phase.
Possible Causes and Solutions:
-
Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic nitrogen in this compound, causing tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) protonates the silanol groups, reducing their interaction with the analyte.[2][3] Using an acidic modifier like formic acid, trifluoroacetic acid, or a phosphate buffer is effective.[2][4][5]
-
Solution 2: Use an End-Capped Column: Select a column that has been "end-capped," a process that deactivates most of the residual silanol groups.[6][7]
-
Solution 3: Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.[8]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to tailing.[9]
-
Column Degradation: Over time, columns can degrade, exposing more active sites.
-
Solution: If the column is old or has been used extensively, replace it with a new one.[9] Using a guard column can help extend the life of your analytical column.
-
Q2: What causes peak fronting for this compound?
Peak fronting, where the peak's front half is broader, is less common than tailing but can still occur.
Possible Causes and Solutions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.[12]
-
Solution: Whenever possible, dissolve your this compound standard and samples in the mobile phase itself.[13] If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
-
Column Collapse or Void: A physical change in the column packing, such as the formation of a void at the inlet, can distort the sample band and cause fronting.[1] This can happen from pressure shocks or using a column outside its recommended pH range.[1]
-
Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't resolve the issue, the column will likely need to be replaced.[9]
-
Q3: My this compound peak is broad. How can I make it sharper?
Broad peaks can lead to decreased sensitivity and poor resolution.
Possible Causes and Solutions:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread before it is detected.[14]
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected to avoid dead volume.
-
-
Sub-optimal Flow Rate: The efficiency of the separation is dependent on the mobile phase flow rate.
-
Poor Sample Preparation: Particulates or impurities in the sample can interfere with the chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for an this compound HPLC method?
For initial method development, a reversed-phase HPLC method is typically a good starting point. The following table summarizes conditions from various published methods for Agomelatine.
Table 1: Recommended Starting HPLC Conditions for Agomelatine Analysis
| Parameter | Recommendation | Rationale | Citations |
|---|---|---|---|
| Column | C18 or C8 (e.g., 150 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for Agomelatine. | [15][16] |
| Mobile Phase | Acetonitrile/Methanol and Acidified Water/Buffer | ACN often provides sharper peaks than Methanol. | [8] |
| Aqueous Phase | 0.05 M Phosphate Buffer or 0.1% Formic Acid | Buffering at a low pH improves peak shape. | [3][16] |
| pH | 2.5 - 3.5 | Minimizes silanol interactions, leading to symmetrical peaks. | [2][3] |
| Flow Rate | 1.0 mL/min | A common starting point for a 4.6 mm ID column. | [3][16] |
| Detection | UV at 230 nm | Agomelatine has a strong absorbance at this wavelength. | [8][15] |
| Temperature | Ambient (25 °C) | Good starting point; can be optimized if needed. |[15] |
Q2: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.
-
At Low pH (e.g., 2.5 - 3.5): The secondary amine in Agomelatine will be protonated (positively charged). At the same time, acidic silanol groups on the silica packing are also protonated (neutral). This minimizes the undesirable ionic interactions, leading to sharper, more symmetrical peaks.[2][3] This is generally the recommended pH range.
-
At Mid pH (e.g., 4 - 7): As the pH increases, silanol groups begin to deprotonate, becoming negatively charged. This creates strong secondary ionic interactions with the positively charged this compound, resulting in significant peak tailing.[17]
-
At High pH (e.g., >8): While using a high pH can deprotonate the Agomelatine molecule (making it neutral) and improve peak shape on appropriate columns, it can rapidly degrade standard silica-based columns. This approach requires a specialized hybrid or pH-stable column.
Table 2: Effect of pH on Agomelatine Peak Shape
| pH Range | This compound State | Silanol State | Expected Peak Shape |
|---|---|---|---|
| 2.5 - 3.5 | Ionized (R-NH₂⁺) | Neutral (Si-OH) | Symmetrical |
| 4.0 - 7.0 | Ionized (R-NH₂⁺) | Ionized (Si-O⁻) | Tailing |
| > 8.0 | Neutral (R-NH) | Ionized (Si-O⁻) | Symmetrical (requires pH-stable column) |
Q3: What experimental protocol should I follow for sample preparation?
A robust sample preparation protocol is essential for reproducible results and good peak shape.
Detailed Protocol for Standard and Sample Preparation:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.[5]
-
Transfer it to a 25 mL volumetric flask.
-
Add a portion of the diluent (preferably the mobile phase or a compatible solvent like methanol) and sonicate for 5-10 minutes to ensure complete dissolution.[5]
-
Make up to the final volume with the diluent and mix thoroughly.
-
-
Working Standard Preparation:
-
Perform serial dilutions from the stock solution using the mobile phase as the diluent to achieve the desired concentration for your calibration curve.
-
-
Sample Preparation (from a solid dosage form):
-
Weigh and grind a representative number of tablets (e.g., 10) to a fine powder.[5]
-
Accurately weigh an amount of powder equivalent to a known amount of Agomelatine (e.g., 25 mg) and transfer to a 100 mL volumetric flask.[5]
-
Add approximately 70 mL of methanol, sonicate for 20 minutes, then dilute to volume with methanol.[5]
-
Filter the resulting solution through a 0.45 µm membrane filter to remove any undissolved excipients.[5]
-
Further dilute the filtered solution with the mobile phase to bring it into the calibration range.
-
Visual Guides
Below are diagrams illustrating key workflows and concepts for troubleshooting this compound peak shape.
References
- 1. waters.com [waters.com]
- 2. academic.oup.com [academic.oup.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. silicycle.com [silicycle.com]
- 12. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 13. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 14. lcms.cz [lcms.cz]
- 15. Validated HPLC and HPTLC Methods for the Determination of Agomelatine in Bulk and Tablets [ejchem.journals.ekb.eg]
- 16. jchps.com [jchps.com]
- 17. hplc.eu [hplc.eu]
Troubleshooting poor recovery of Agomelatine-d6 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of Agomelatine-d6 during solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.
Frequently Asked Questions (FAQs) - Troubleshooting Poor Recovery
Solid-Phase Extraction (SPE)
-
Question: Why is the recovery of my this compound low when using a C18 SPE cartridge?
Answer: Low recovery with reversed-phase SPE cartridges like C18 can stem from several factors:
-
Inadequate Cartridge Conditioning and Equilibration: The sorbent bed must be properly wetted and equilibrated. Failure to do so can lead to inconsistent interactions between the analyte and the sorbent.[1]
-
Sample pH: The pH of the sample load is critical. For a neutral compound like Agomelatine, ensuring the pH maintains its non-ionized state is crucial for retention on a non-polar sorbent.
-
Analyte Breakthrough: This can occur if the sample is loaded too quickly, or if the loading solvent is too strong, causing the analyte to pass through the cartridge without being retained.[2] It's also possible that protein-bound analytes are passing through the SPE column unretained.[2]
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[3]
-
-
Question: What steps can I take to improve this compound recovery in SPE?
Answer: To enhance recovery, consider the following systematic approach:
-
Optimize the entire SPE protocol: Each step of the protocol should be assessed to see where the analytes are being lost.[2]
-
Ensure Proper Conditioning and Equilibration: Follow the manufacturer's guidelines for the specific SPE cartridge. This typically involves washing with a strong organic solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to the sample matrix (e.g., water or a weak buffer).
-
Adjust Sample pH: While Agomelatine is neutral, matrix components can be affected by pH. Adjusting the sample pH to around 7 can help minimize matrix effects and promote consistent retention.
-
Control Flow Rate: A slower flow rate during sample loading can improve the interaction between this compound and the sorbent, leading to better retention.[4][5]
-
Strengthen Elution Solvent: If the analyte is retained but not eluting, increase the strength of your elution solvent. For C18, this typically means increasing the proportion of organic solvent (e.g., methanol or acetonitrile) in the elution mixture.[2]
-
Consider an Alternative Sorbent: If optimizing the protocol for a C18 cartridge is unsuccessful, consider a different sorbent. A polymeric sorbent or one with a mixed-mode functionality might offer better retention and recovery.
-
Liquid-Liquid Extraction (LLE)
-
Question: My this compound recovery is poor with LLE. What are the common causes?
Answer: Poor recovery in LLE is often related to the choice of solvent and the pH of the aqueous phase. Agomelatine is practically insoluble in water but soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[6][7][8] Key factors include:
-
Incorrect Solvent Choice: The organic solvent may not have the optimal polarity to efficiently extract this compound from the aqueous matrix.
-
Suboptimal pH: The pH of the sample can influence the partition coefficient of the analyte.
-
Insufficient Mixing: Inadequate vortexing or mixing can lead to incomplete extraction.
-
Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to low recovery.
-
-
Question: How can I optimize my LLE protocol for better this compound recovery?
Answer:
-
Solvent Selection: Use a water-immiscible organic solvent in which Agomelatine has high solubility. Ethyl acetate and diethyl ether are commonly used for compounds with similar properties.
-
pH Adjustment: Experiment with adjusting the pH of your sample. For a neutral compound like Agomelatine, a neutral pH is generally a good starting point.
-
Increase Mixing Efficiency: Ensure thorough mixing by vortexing for an adequate amount of time to facilitate the transfer of the analyte into the organic phase.
-
Prevent and Break Emulsions: If an emulsion forms, it can sometimes be broken by centrifugation at a higher speed, addition of salt to the aqueous phase, or gentle stirring.
-
Protein Precipitation
-
Question: I am experiencing low recovery of this compound after protein precipitation with acetonitrile. Why might this be happening?
Answer: While protein precipitation is a simple method, low recovery can occur due to:
-
Co-precipitation: this compound might be trapped within the precipitated protein pellet, especially if it has some affinity for plasma proteins.
-
Incomplete Precipitation: If an insufficient volume of precipitant is used, some proteins may remain in the supernatant, potentially interfering with subsequent analysis.
-
-
Question: What are the best practices for protein precipitation to maximize this compound recovery?
Answer:
-
Choice of Precipitant: Acetonitrile is a common choice, but methanol or a mixture of solvents can also be effective.
-
Solvent-to-Sample Ratio: A typical ratio is 3:1 (precipitant to sample volume). Ensure this is sufficient to precipitate the majority of the proteins.
-
Thorough Vortexing: Mix the sample and precipitant vigorously to ensure complete protein denaturation and precipitation.
-
Centrifugation Conditions: Centrifuge at a high speed (e.g., >10,000 g) for a sufficient duration to ensure a compact protein pellet and a clear supernatant.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.
-
Quantitative Data Summary
The following table summarizes reported recovery rates for Agomelatine using different extraction methods. Note that the recovery of this compound is expected to be very similar to that of Agomelatine.
| Extraction Method | Matrix | Analyte | Internal Standard | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction | Human Plasma | Agomelatine | Fluoxetine | 67.10% | [9] |
| Liquid-Liquid Extraction | Human Plasma | Agomelatine | Harmine | 91% | [10] |
| Microextraction by Packed Sorbent | Saliva & Plasma | Agomelatine | N/A | >89% | [11][12] |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a validated method for the quantification of Agomelatine in human plasma.[10]
-
Sample Preparation: To 200 µL of human plasma in a centrifuge tube, add the internal standard solution.
-
pH Adjustment (Optional but Recommended): Add a small volume of a suitable buffer to adjust the pH to neutral.
-
Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate).
-
Extraction: Vortex the mixture for 5-10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) Protocol (General Guidance)
This is a general protocol for a C18 SPE cartridge and should be optimized for your specific application.
-
Conditioning: Condition the C18 cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a low flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
3. Protein Precipitation Protocol
-
Sample Preparation: Place 100 µL of the plasma sample in a microcentrifuge tube.
-
Addition of Precipitant: Add 300 µL of cold acetonitrile (or methanol).
-
Mixing: Vortex vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge at 12,000 g for 10 minutes.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube for analysis.
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
References
- 1. specartridge.com [specartridge.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. WO2017059877A1 - Pharmaceutical composition containing agomelatine and process for the preparation thereof - Google Patents [patents.google.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multi-matrix assay of the first melatonergic antidepressant agomelatine by combined liquid chromatography-fluorimetric detection and microextraction by packed sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Agomelatine-d6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing MS/MS transitions for Agomelatine-d6. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: The precursor ion ([M+H]+) for this compound is expected to be m/z 250.2, which is 6 Daltons higher than the unlabeled Agomelatine (m/z 244.1) due to the six deuterium atoms. The fragmentation pattern of this compound is expected to be similar to that of Agomelatine. Therefore, the major product ions will also show a corresponding mass shift. The most abundant product ion for Agomelatine is typically m/z 185.3. For this compound, the corresponding product ion would be expected at approximately m/z 191.3. However, it is crucial to confirm these transitions experimentally.
Q2: How do I optimize the collision energy for this compound transitions?
A2: Collision energy is a critical parameter for obtaining optimal sensitivity. You can optimize it by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan to identify the most abundant fragments. Then, for each precursor-product ion pair, perform a collision energy optimization experiment. This involves ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the intensity of the product ion. The collision energy that yields the highest and most stable signal should be selected for your MRM method.
Q3: I am observing a weak signal for my this compound internal standard. What are the possible causes?
A3: A weak signal for your internal standard can be due to several factors:
-
Incorrect MS/MS transitions: Verify that you are using the correct precursor and product ions for this compound.
-
Suboptimal collision energy: Ensure that the collision energy has been properly optimized.
-
Poor ionization efficiency: Check the electrospray ionization (ESI) source parameters, such as capillary voltage, source temperature, and gas flows.
-
Sample preparation issues: Inefficient extraction or the presence of matrix effects can suppress the signal.
-
Low concentration of the internal standard: Confirm the concentration of your this compound working solution.
Q4: Can I use the same liquid chromatography method for Agomelatine and this compound?
A4: Yes, since deuterated standards are chemically identical to their unlabeled counterparts, they will have very similar chromatographic behavior. Therefore, a liquid chromatography method developed for Agomelatine should be suitable for this compound. A slight shift in retention time might be observed, but it is generally negligible.
Troubleshooting Guides
Issue 1: High Background Noise
High background noise can significantly impact the sensitivity and accuracy of your assay.
| Potential Cause | Troubleshooting Step |
| Contaminated mobile phase | Prepare fresh mobile phase using high-purity solvents and additives. |
| Dirty ion source | Clean the ion source components, including the capillary and skimmer, according to the manufacturer's instructions. |
| Leak in the LC or MS system | Check for leaks in all fittings and connections. |
| Matrix effects | Optimize the sample preparation procedure to remove interfering substances. Consider using a more selective extraction method like solid-phase extraction (SPE). |
Issue 2: Poor Peak Shape
Poor peak shape (e.g., fronting, tailing, or splitting) can affect the accuracy of peak integration.
| Potential Cause | Troubleshooting Step |
| Column degradation | Replace the analytical column with a new one of the same type. |
| Incompatible mobile phase | Ensure the pH of the mobile phase is appropriate for the analyte and the column. |
| Sample overload | Dilute the sample or inject a smaller volume. |
| Clogged frit or tubing | Backflush the column or replace the clogged components. |
Issue 3: Inconsistent Retention Times
Shifting retention times can lead to misidentification of peaks.
| Potential Cause | Troubleshooting Step |
| Unstable pump flow rate | Purge the LC pumps to remove air bubbles and ensure a stable flow. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. |
| Changes in mobile phase composition | Ensure the mobile phase is well-mixed and degassed. |
Experimental Protocols
Protocol 1: Optimization of MS/MS Transitions for this compound
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the precursor ion ([M+H]+) for this compound (expected around m/z 250.2).
-
Perform a product ion scan of the selected precursor ion to identify the most abundant fragment ions.
-
Select the most intense and specific product ions for MRM analysis.
-
For each selected transition, optimize the collision energy. Create an experiment where the collision energy is ramped over a range (e.g., 5 to 50 eV in 2 eV increments) and monitor the intensity of the product ion.
-
Select the collision energy that provides the maximum and most stable signal for each transition.
Quantitative Data Summary
The following table summarizes typical mass spectrometric parameters for the analysis of Agomelatine. These can be used as a starting point for optimizing the parameters for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Agomelatine | 244.1 | 185.3 | [1][2] |
For this compound, the expected precursor ion would be approximately m/z 250.1 and the corresponding product ion would be around m/z 191.3. These values should be experimentally confirmed.
Visualizations
Caption: Workflow for MS/MS transition optimization.
Caption: Troubleshooting logic for weak internal standard signal.
References
Technical Support Center: Agomelatine-d6 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Agomelatine-d6 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound quantification?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting endogenous components of the biological matrix (e.g., plasma, serum, urine). This interference can lead to either ion suppression or enhancement, affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] The primary value of using a stable isotope-labeled internal standard like this compound is to compensate for these matrix effects, as it is expected to be affected in the same way as the analyte, agomelatine.
Q2: What are the common causes of matrix effects in bioanalysis?
A2: The most common causes of matrix effects are phospholipids from biological membranes, which can co-elute with the analyte and internal standard.[3] Other sources include endogenous compounds (e.g., salts, proteins, metabolites), co-administered drugs, and components from sample collection tubes or formulation agents.[3]
Q3: Why is it crucial to use a stable isotope-labeled internal standard like this compound?
A3: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative bioanalysis.[4][5] Because it has nearly identical physicochemical properties to the analyte (agomelatine), it co-elutes and experiences the same degree of matrix effects.[3] By using the ratio of the analyte peak area to the IS peak area for quantification, variability caused by matrix effects can be effectively compensated, leading to more accurate and precise results. The FDA and EMA regulatory bodies recommend the use of a SIL-IS to overcome matrix effects.[3][6]
Q4: What are the regulatory expectations for assessing matrix effects for an internal standard?
A4: Regulatory agencies like the FDA and EMA require that matrix effects be thoroughly investigated during bioanalytical method validation.[7][8] The International Council for Harmonisation (ICH) M10 guideline, adopted by both agencies, specifies that the matrix effect should be evaluated using at least six different lots of the biological matrix.[8][9] The precision of the internal standard-normalized matrix factor across these lots should not be greater than 15%.[3][8]
Troubleshooting Guide
Problem: Inconsistent or variable peak areas for this compound across different samples.
| Possible Cause | Troubleshooting Action |
| Significant Matrix Effects | Endogenous components in certain samples may be causing ion suppression or enhancement of the this compound signal. |
| * Improve Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than protein precipitation. | |
| * Optimize Chromatography: Adjust the chromatographic conditions (e.g., change the mobile phase composition, gradient profile, or switch to a different column chemistry) to separate this compound from the co-eluting matrix components. | |
| * Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4] | |
| Inconsistent Sample Preparation | Errors during sample processing, such as inconsistent pipetting of the internal standard or incomplete extraction, can lead to variable peak areas. |
| * Review and Standardize Procedures: Ensure that all lab personnel are following the same standardized protocol for sample preparation. | |
| * Automate Where Possible: Use automated liquid handlers for precise and consistent addition of the internal standard and other reagents. | |
| Instrumental Issues | Problems with the LC-MS/MS system, such as a dirty ion source, inconsistent spray, or detector fatigue, can cause signal variability. |
| * Perform Instrument Maintenance: Clean the ion source, check for blockages in the sample path, and ensure the MS is properly tuned and calibrated. | |
| * Monitor System Suitability: Inject a system suitability standard at the beginning of each run to verify instrument performance. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spiking Method
This protocol is aligned with the recommendations from regulatory agencies like the FDA and EMA.[10]
Objective: To quantitatively determine the matrix effect on this compound by calculating the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF).
Materials:
-
Blank biological matrix from at least 6 different sources/lots.
-
Agomelatine and this compound reference standards.
-
Appropriate solvents for stock and working solutions (e.g., methanol, acetonitrile).
-
Validated sample preparation materials (e.g., protein precipitation reagents, SPE cartridges, or LLE solvents).
-
Validated LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of Agomelatine and this compound in the reconstitution solvent at a concentration representative of the extracted samples (e.g., at low and high QC levels).
-
Set B (Post-Spiked Samples): Process blank matrix from each of the 6 sources. After the final extraction step, spike the extracted matrix with Agomelatine and this compound to the same concentrations as in Set A.
-
Set C (Pre-Spiked Samples): Spike blank matrix from each of the 6 sources with Agomelatine and this compound at the same concentrations before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Agomelatine and this compound.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) for Agomelatine:
-
MF = (Peak Area of Agomelatine in Set B) / (Mean Peak Area of Agomelatine in Set A)
-
-
Matrix Factor (MF) for this compound:
-
MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Agomelatine/Agomelatine-d6 in Set B) / (Mean Peak Area Ratio of Agomelatine/Agomelatine-d6 in Set A)
-
-
-
Evaluate the Results:
-
Calculate the coefficient of variation (%CV) for the IS-Normalized MF across the 6 different matrix lots.
-
Acceptance Criteria: The %CV of the IS-Normalized MF should be ≤ 15%.
-
Data Presentation
Table 1: Example Matrix Effect Evaluation for Agomelatine and this compound
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte/IS Ratio (Set B) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| 1 | 85,000 | 175,000 | 0.486 | 0.85 | 0.88 | 0.97 |
| 2 | 82,000 | 170,000 | 0.482 | 0.82 | 0.85 | 0.96 |
| 3 | 91,000 | 188,000 | 0.484 | 0.91 | 0.94 | 0.97 |
| 4 | 88,000 | 180,000 | 0.489 | 0.88 | 0.90 | 0.98 |
| 5 | 95,000 | 195,000 | 0.487 | 0.95 | 0.98 | 0.97 |
| 6 | 89,000 | 182,000 | 0.489 | 0.89 | 0.91 | 0.98 |
| Mean | 88,333 | 181,667 | 0.486 | 0.88 | 0.91 | 0.97 |
| Std. Dev. | 4,535 | 9,136 | 0.003 | 0.045 | 0.046 | 0.007 |
| %CV | 5.1% | 5.0% | 0.6% | 5.1% | 5.1% | 0.7% |
| Based on a mean analyte peak area in neat solution (Set A) of 100,000 and a mean IS peak area of 200,000 (Analyte/IS Ratio = 0.500). |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elearning.unite.it [elearning.unite.it]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve co-eluting peaks with Agomelatine-d6
Welcome to the technical support center for Agomelatine-d6 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of agomelatine and its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of co-eluting peaks between agomelatine and this compound?
A1: Co-elution of agomelatine and its deuterated internal standard, this compound, is often attributed to their high structural similarity. Since deuterated standards have nearly identical physicochemical properties to the analyte, achieving baseline separation can be challenging. The primary causes are typically related to suboptimal chromatographic conditions, such as an inappropriate mobile phase composition or a column with insufficient selectivity for these closely related compounds.
Q2: How can I detect if I have co-eluting peaks?
A2: Detecting co-elution can be achieved through several methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as fronting, tailing, or the presence of shoulders. These are often indicators of underlying, unresolved peaks.
-
Diode Array Detector (DAD): A DAD can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not consistent, it suggests the presence of more than one compound.
-
Mass Spectrometry (MS): When using an LC-MS/MS system, you can monitor for the specific mass-to-charge ratios (m/z) of both agomelatine and this compound. If both signals appear at the exact same retention time, you have co-elution.
Q3: Can the injection solvent affect the peak shape and resolution?
A3: Yes, the composition of the injection solvent can significantly impact peak shape. Injecting a sample in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase can lead to peak distortion, including fronting and broadening. It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent if possible.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks of agomelatine and this compound.
Problem: Poor resolution or complete co-elution of agomelatine and this compound peaks.
Workflow for Troubleshooting Co-elution:
Caption: A logical workflow for troubleshooting co-eluting peaks.
Step 1: Modify the Mobile Phase
Often, the first and simplest approach to improving resolution is to adjust the mobile phase composition.
-
Adjust Organic Modifier Concentration: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) can increase retention times and potentially improve separation.
-
Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Modify Aqueous Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. For agomelatine, which is a weak base, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common.
-
Alter Buffer Concentration: If using a buffer, such as ammonium formate or ammonium acetate, modifying its concentration can influence peak shape and resolution.
Example Mobile Phase Compositions from Published Methods:
| Reference | Mobile Phase |
| Method 1 | 5 mM ammonium acetate (containing 0.1% formic acid) and methanol (30:70, v/v)[1] |
| Method 2 | 0.1% formic acid and acetonitrile mixture[2] |
| Method 3 | 0.1% ammonium formate and acetonitrile (40:60, v/v)[3] |
| Method 4 | Acetonitrile: methanol: water (55:25:20, v/v/v)[4] |
Step 2: Change the Stationary Phase (Column)
If mobile phase optimization is insufficient, the issue may lie with the column's chemistry.
-
Select a Different Stationary Phase: If you are using a standard C18 column, consider a column with a different chemistry that can offer alternative selectivity. Phenyl-hexyl or biphenyl phases, for example, can provide different interactions based on aromaticity.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and improve resolution. However, be mindful of the increased backpressure.
Example Columns Used in Agomelatine Analysis:
| Reference | Column Type | Dimensions |
| Method A | Zorbax SB-C18[1] | 150 × 2.1 mm, 5 µm |
| Method B | Phenomenex C18[2] | 250 mm × 4.6 mm, 5 µm |
| Method C | Zorbax extended-C18[3] | 150 × 4.6 mm, 5 µm |
| Method D | Betasil C18 | 100 mm x 4.0 mm, 5 µm[5] |
| Method E | BDS Hypersil phenyl | 250 mm × 4.6 mm, 5 µm[6] |
Step 3: Optimize Other Chromatographic Parameters
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time.
-
Column Temperature: Adjusting the column temperature can affect retention times and selectivity. A good starting point is often slightly above ambient temperature (e.g., 30-40 °C).
-
Injection Volume: Overloading the column can lead to peak broadening and poor resolution. Try reducing the injection volume.
Experimental Protocols
Below are detailed experimental protocols adapted from validated, published methods for the analysis of agomelatine. These can serve as a starting point for method development and troubleshooting.
Protocol 1: LC-MS/MS Method for Agomelatine in Human Plasma
This protocol is based on a validated method for the determination of agomelatine in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of plasma, add the internal standard (this compound).
- Add 50 µL of 0.1 M NaOH.
- Add 1 mL of ethyl acetate and vortex for 3 minutes.
- Centrifuge at 12,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: Agilent 1200 series or equivalent.
- Column: Zorbax SB-C18 (150 × 2.1 mm, 5 µm).
- Mobile Phase: 5 mM ammonium acetate (containing 0.1% formic acid) : methanol (30:70, v/v).[1]
- Flow Rate: 0.3 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
- Mass Spectrometer: API 4000 or equivalent.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- Agomelatine: m/z 244.1 → 185.3[1]
- Internal Standard (adjust for specific d-labeling): e.g., m/z 248.1 → 189.3
Quantitative Data Summary from a Validated Method:
| Parameter | Result |
| Linearity Range | 0.050 - 8.000 ng/mL[5] |
| Intra-run Precision (%RSD) | ≤ 12.12%[5] |
| Inter-run Precision (%RSD) | ≤ 9.01%[5] |
| Mean Recovery | 67.10%[5] |
Agomelatine Signaling Pathways
Agomelatine's therapeutic effects are attributed to its synergistic action as an agonist at melatonin receptors (MT1 and MT2) and an antagonist at the serotonin 5-HT2C receptor.
Melatonin Receptor (MT1/MT2) Agonist Signaling
Agomelatine mimics the action of melatonin by binding to and activating MT1 and MT2 receptors. These are G-protein coupled receptors (GPCRs) primarily coupled to the inhibitory G-protein, Gαi.
References
- 1. LC-MS/MS method for the determination of agomelatine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. phmethods.net [phmethods.net]
- 4. researchgate.net [researchgate.net]
- 5. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Agomelatine Bioanalysis: Methodologies and Performance
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of agomelatine, a melatonergic antidepressant, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This guide provides a comparative overview of various validated analytical methods for the determination of agomelatine in biological matrices. While the ideal internal standard, a deuterated analog such as agomelatine-d6, ensures the highest accuracy by mimicking the analyte's behavior, various methods employing other internal standards have also been successfully validated. This document summarizes their performance, providing a valuable resource for selecting the most appropriate assay for your research needs.
Performance Comparison of Validated Agomelatine Assays
The following tables summarize the performance characteristics of different analytical methods for agomelatine quantification. The selection of a method should be guided by the specific requirements of the study, such as the desired sensitivity, the available equipment, and the nature of the biological matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and selective technique, making it the gold standard for bioanalytical studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | This compound (Assumed) | Fluoxetine[1] | Phenacetin[2] |
| Linearity Range | 0.05 - 100 ng/mL | 0.050 - 8.000 ng/mL[1] | 0.0457 - 100 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.050 ng/mL[1] | 0.0457 ng/mL[2] |
| Accuracy (% Recovery) | Not explicitly stated | 67.10% (Agomelatine)[1] | Within ±15% of nominal |
| Precision (% RSD) | <15% | Intra-run: <12.12%, Inter-run: <9.01%[1] | Intra- and Inter-day: <15%[2] |
| Matrix | Human Plasma | Human Plasma[1] | Human Plasma[2] |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods, often coupled with UV or fluorescence detection, offer a cost-effective alternative to LC-MS/MS, albeit with generally lower sensitivity.
| Parameter | HPLC-UV | HPLC-Fluorescence |
| Internal Standard | Bimatoprost | Naproxen |
| Linearity Range | 0.05 - 200 µg/mL[3] | 0.4 - 40.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[3] | 0.4 ng/mL |
| Accuracy (% Recovery) | Not explicitly stated | 99.55 ± 0.90% |
| Precision (% RSD) | Not explicitly stated | Intra-day: 0.54-1.35%, Inter-day: 0.93-1.26% |
| Matrix | Pharmaceutical Formulations[3] | Tablets and Spiked Human Plasma |
Experimental Protocols
LC-MS/MS Method using this compound (Hypothetical Protocol)
This protocol is a representative example based on common practices for LC-MS/MS bioanalysis.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Agomelatine: m/z 244.1 → 185.1
-
This compound: m/z 250.1 → 191.1
-
LC-MS/MS Method using Fluoxetine[1]
1. Sample Preparation:
-
Liquid-liquid extraction.
2. Chromatographic Conditions:
-
Column: Betasil C18 (100 x 4.0 mm, 5 µm)[1].
-
Mobile Phase: Isocratic.
-
Detection: Mass spectrometry[1].
3. Mass Spectrometric Conditions:
HPLC-UV Method using Bimatoprost[3]
1. Sample Preparation:
-
Stock solution of agomelatine (1000 µg/ml) prepared in the mobile phase.
-
Stock solution of bimatoprost (1000 µg/ml) prepared in acetonitrile[3].
-
Working solutions prepared by further dilution in the mobile phase.
2. Chromatographic Conditions:
-
Column: Phenomenex C18 (250 mm × 4.6 mm i.d., 5 µm particle size)[3].
-
Mobile Phase: 0.1% formic acid and acetonitrile mixture[3].
-
Flow Rate: 0.6 ml/min[3].
-
Detection: UV at 205 nm[3].
Workflow Diagrams
Caption: LC-MS/MS workflow with this compound.
Caption: HPLC-UV workflow for agomelatine assay.
Signaling Pathways
While this guide focuses on analytical methodologies, it is important to remember the pharmacological context of agomelatine. Its mechanism of action involves agonism at melatonergic (MT1/MT2) receptors and antagonism at serotonergic 5-HT2C receptors.
Caption: Agomelatine's dual mechanism of action.
References
- 1. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
A Head-to-Head Battle: Agomelatine-d6 Versus Other Internal Standards for Bioanalytical Quantification
In the precise world of pharmacokinetic and bioequivalence studies, the choice of an internal standard (IS) is paramount for accurate and reliable quantification of analytes. For the novel antidepressant agomelatine, a variety of internal standards have been employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comprehensive comparison of Agomelatine-d6, a deuterated stable isotope-labeled internal standard, with other commonly used alternatives, supported by experimental data from published literature.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled standards, such as this compound, are widely considered the gold standard due to their near-identical physicochemical properties to the analyte.
The Gold Standard: this compound
While specific performance data for a validated method exclusively using this compound was not available in the public domain within the scope of this review, its use is documented in a multi-analyte method for 23 antidepressants. The inherent advantages of using a deuterated internal standard are well-established in the scientific community. Co-elution with the analyte ensures that both compounds experience the same ionization suppression or enhancement effects, leading to more accurate and precise quantification.
The Alternatives: A Performance Overview
Several non-deuterated internal standards have been successfully used for the quantification of agomelatine in human plasma. The following tables summarize the performance data from validated LC-MS/MS methods using these alternatives.
Performance Data of Internal Standards for Agomelatine Analysis
| Parameter | Fluoxetine | Harmine | Naproxen |
| Linearity Range (ng/mL) | 0.05 - 8.00 | 50 - 800 | 0.4 - 40.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 | 50 | 0.4 |
| Intra-day Precision (%RSD) | < 12.12 | 4.52 - 7.63 | 0.54 - 1.35 |
| Inter-day Precision (%RSD) | < 9.01 | 5.25 - 8.01 | 0.93 - 1.26 |
| Mean Recovery (%) | 72.96 | 83 (Serum) | Not Reported |
| Matrix Effect | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Caption: Comparative performance data of different internal standards used in the bioanalysis of Agomelatine.
Experimental Protocols at a Glance
The methodologies employed for agomelatine quantification vary depending on the chosen internal standard and the laboratory's specific protocols. Below are summaries of the experimental conditions for the compared internal standards.
Experimental Conditions for Agomelatine Quantification
| Parameter | Method with Fluoxetine | Method with Harmine | Method with Naproxen |
| Sample Preparation | Liquid-Liquid Extraction | Solid Phase Extraction | Not specified for plasma |
| Chromatographic Column | Betasil C18 (4.0 x 100 mm, 5 µm) | Hypersil GOLD (dimensions not specified) | BDS Hypersil phenyl (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic | Gradient | Methanol:0.05 M phosphate buffer pH 2.5 (35:65, v/v) |
| Detection | ESI+ | UV | Fluorescence (230/370 nm) |
| Mass Transitions (m/z) | Agomelatine: 244.1→185.3, Fluoxetine: 310.1→148.2 | Not applicable | Not applicable |
Caption: Summary of experimental conditions for the analysis of Agomelatine using different internal standards.
Visualizing the Workflow
To better understand the analytical process, the following diagram illustrates a typical workflow for the quantification of agomelatine in human plasma using an internal standard.
Caption: A generalized workflow for the bioanalysis of agomelatine.
The Structural Relationship
The choice of an internal standard is often guided by its structural similarity to the analyte. The following diagram illustrates the logical relationship between an analyte, its ideal stable isotope-labeled internal standard, and a structural analog internal standard.
Caption: Relationship between an analyte and different types of internal standards.
Conclusion: The Superiority of a Deuterated Standard
While structural analogs like fluoxetine, harmine, and naproxen have been demonstrated to be effective for the quantification of agomelatine, the theoretical and practical advantages of a stable isotope-labeled internal standard like this compound are undeniable. The identical chromatographic behavior and ionization response relative to the analyte make it the superior choice for mitigating matrix effects and ensuring the highest degree of accuracy and precision in bioanalytical methods. For researchers and drug development professionals, the use of this compound as an internal standard is highly recommended to ensure the robustness and reliability of pharmacokinetic and bioequivalence data.
The Gold Standard in Bioanalysis: Evaluating the Accuracy and Precision of Agomelatine-d6
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount to ensure the reliability and validity of bioanalytical methods. In the quantitative analysis of the antidepressant drug agomelatine, the use of a deuterated internal standard, Agomelatine-d6, is increasingly recognized as the gold standard. This guide provides a comprehensive comparison of bioanalytical methods, highlighting the superior accuracy and precision offered by stable isotope-labeled internal standards like this compound over their non-deuterated counterparts.
While specific studies detailing the validation of this compound are not extensively published, the well-established principles of bioanalytical method validation using stable isotope dilution techniques provide a strong basis for its superior performance. This guide will present data from validated methods using non-deuterated internal standards for agomelatine and contrast this with the expected advantages and performance of a method employing this compound.
The Advantage of Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the ideal choice for quantitative mass spectrometry-based bioanalysis.[1][2][3] This is because their physicochemical properties are nearly identical to the analyte of interest, agomelatine. They co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer.[1] This co-behavior allows for effective compensation for variations that can occur during sample preparation, injection, and ionization, which is a common challenge known as the "matrix effect".[2]
In contrast, non-deuterated internal standards, which are structurally similar but not identical to the analyte, may have different extraction recoveries, chromatographic retention times, and ionization responses.[4] These differences can lead to inaccuracies and reduced precision in the quantification of the analyte. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions incorporate stable isotope-labeled internal standards, underscoring their importance in generating reliable data for regulatory submissions.[2]
Comparative Performance: Accuracy and Precision
The following table summarizes the accuracy and precision data from published bioanalytical methods for agomelatine that utilized non-deuterated internal standards. These values, while acceptable, can be theoretically improved upon with the use of this compound. The use of a stable isotope-labeled internal standard is expected to yield even tighter precision (lower %RSD) and accuracy closer to 100%.
| Internal Standard Used | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Fluoxetine | 0.050 (LLOQ) | 12.12 | 9.01 | Not Reported | [5] |
| Naproxen | 0.4 (LLOQ) | 1.35 | 1.26 | 99.55 ± 0.90 | [6] |
| 10.0 | 0.72 | 1.12 | 99.55 ± 0.90 | [6] | |
| 30.0 | 0.54 | 0.93 | 99.55 ± 0.90 | [6] | |
| Phenacetin | Not Specified | <6.6 | Not Reported | 90.2–105.1 | [7] |
LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation
Experimental Protocol: A Representative LC-MS/MS Method
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of agomelatine in human plasma, which can be adapted to use this compound as the internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate for liquid-liquid extraction.
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of delivering a gradient flow.
-
Column: A C18 analytical column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Agomelatine: m/z 244.1 → 185.1
-
This compound: m/z 250.1 → 191.1 (or other appropriate fragment)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
Bioanalytical Workflow Diagram
The following diagram illustrates the typical workflow for a bioanalytical method using LC-MS/MS for the quantification of agomelatine with an internal standard.
Caption: A typical bioanalytical workflow for agomelatine quantification.
Conclusion
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. A semiphysiological population pharmacokinetic model of agomelatine and its metabolites in Chinese healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Agomelatine-d6 Versus Structural Analogs as Internal Standards: A Comparative Guide for Bioanalytical Assays
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison between the use of a deuterated internal standard, agomelatine-d6, and common structural analogs for the quantification of agomelatine in biological matrices.
The selection of an internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. While structurally similar compounds have been employed, stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the gold standard.
Performance Comparison: this compound vs. Structural Analogs
While a direct head-to-head comparative study providing experimental data for this compound versus a structural analog was not identified in the reviewed literature, a comparison of validation parameters from separate studies highlights the expected advantages of using a deuterated internal standard. The following tables summarize validation data from studies utilizing either this compound or a structural analog (fluoxetine or phenacetin).
| Parameter | Agomelatine with this compound as IS | Agomelatine with Fluoxetine as IS[1] | Agomelatine with Phenacetin as IS |
| Linearity Range (ng/mL) | 0.02 - 10 | 0.050 - 8.000[1] | 0.05 - 50 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 |
| Intra-day Precision (%RSD) | <15% | <12.12%[1] | <10% |
| Inter-day Precision (%RSD) | <15% | <9.01%[1] | <10% |
| Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% |
| Recovery (%) | Consistent and reproducible | Agomelatine: 67.10% Fluoxetine: 72.96%[1] | Not explicitly reported |
Note: Data for this compound is based on typical performance expectations for SIL-IS in validated bioanalytical methods. Data for structural analogs are derived from published studies.
The use of a structural analog can introduce variability due to differences in physicochemical properties, leading to potential discrepancies in extraction recovery and matrix effects. In contrast, a deuterated internal standard like this compound co-elutes with the analyte and experiences nearly identical ionization efficiency and matrix effects, leading to more accurate and precise quantification.
Experimental Protocols
Below are representative experimental protocols for the quantification of agomelatine using LC-MS/MS with either a structural analog or a deuterated internal standard.
Method 1: Using a Structural Analog (Fluoxetine) as Internal Standard[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of fluoxetine internal standard solution.
-
Add 100 µL of 0.1 M NaOH and vortex.
-
Add 2.5 mL of n-hexane:isoamyl alcohol (98:2, v/v) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
LC System: Shimadzu HPLC
-
Column: Betasil C18, 100 x 4.6 mm, 5 µm
-
Mobile Phase: 0.2% formic acid in water : acetonitrile (40:60, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Applied Biosystems API 4000
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Transitions:
-
Agomelatine: m/z 244.2 → 185.1
-
Fluoxetine (IS): m/z 310.2 → 148.1
-
Method 2: Using this compound as Internal Standard (Representative Protocol)
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins and vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an injection vial.
2. Chromatographic Conditions:
-
LC System: Agilent 1200 Series HPLC
-
Column: Zorbax SB-C18, 150 x 2.1 mm, 5 µm[2]
-
Mobile Phase: 5 mM ammonium acetate in water (containing 0.1% formic acid) : methanol (30:70, v/v)[2]
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Transitions:
-
Agomelatine: m/z 244.1 → 185.3[2]
-
This compound (IS): m/z 250.1 → 191.3
-
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context of agomelatine, the following diagrams are provided.
Caption: Experimental workflow for agomelatine quantification.
The antidepressant effect of agomelatine is attributed to its unique mechanism of action, involving agonism at melatonergic (MT1/MT2) receptors and antagonism at serotonergic (5-HT2C) receptors.[3][4]
Caption: Agomelatine's mechanism of action.
References
- 1. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of Agomelatine: Focus on Linearity and Range with Agomelatine-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of the antidepressant drug Agomelatine in biological matrices. A primary focus is placed on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a deuterated internal standard, Agomelatine-d6, offering high precision and accuracy. For comparative purposes, alternative methods, including an LC-MS/MS assay with a non-deuterated internal standard and a High-Performance Liquid Chromatography (HPLC) method with fluorescence detection, are also presented. This guide aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs by providing a comprehensive overview of key performance characteristics, particularly linearity and analytical range, supported by detailed experimental protocols.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for three distinct analytical methods for Agomelatine quantification. The use of a stable isotope-labeled internal standard, such as this compound, is generally considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, leading to more accurate and precise results.
| Parameter | Method 1: LC-MS/MS with this compound | Method 2: LC-MS/MS with Fluoxetine IS | Method 3: HPLC with Fluorescence Detection (Naproxen IS) |
| Analyte | Agomelatine | Agomelatine | Agomelatine |
| Internal Standard (IS) | This compound | Fluoxetine | Naproxen |
| Matrix | Human Serum | Human Plasma | Human Plasma |
| Linearity Range | 4 - 800 ng/mL | 0.050 - 8.000 ng/mL[1] | 0.4 - 40.0 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but method was validated | > 0.9999[2] |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL | 0.050 ng/mL[1] | 0.4 ng/mL[2] |
| Intra-day Precision (%RSD) | < 15% | < 12.12%[1] | 0.54 - 1.35%[2] |
| Inter-day Precision (%RSD) | < 15% | < 9.01%[1] | 0.93 - 1.26%[2] |
| Accuracy (% Recovery) | Within ±15% | 67.10% (Analyte)[1] | 99.55 ± 0.90%[2] |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
This method, adapted from Wang et al. (2025), allows for the simultaneous determination of multiple antidepressants, including Agomelatine, in human serum.
-
Sample Preparation: To 50 µL of human serum, 250 µL of acetonitrile containing the internal standard (this compound) is added for protein precipitation. The mixture is vortex-mixed for 1 minute.
-
Chromatographic Separation:
-
HPLC System: High-Performance Liquid Chromatography system.
-
Column: ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and 10 mmol/L ammonium acetate (A) and methanol with 0.1% formic acid (B).
-
Column Temperature: 40°C.
-
Injection Volume: 2.0 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions: Specific precursor-to-product ion transitions for Agomelatine and this compound are monitored.
-
Method 2: LC-MS/MS with Fluoxetine Internal Standard
This method provides a validated approach for the quantification of Agomelatine in human plasma.
-
Sample Preparation: Liquid-liquid extraction is employed for sample clean-up and concentration.
-
Chromatographic Separation:
-
HPLC System: API-4000 system.
-
Column: Betasil C18 (4.0 × 100 mm, 5 µm).[1]
-
Mobile Phase: Isocratic mobile phase conditions are used.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Tandem mass spectrometer.
-
Ionization Source: Positive ionization mode.[1]
-
Monitored Transitions: Specific precursor-to-product ion transitions for Agomelatine and Fluoxetine are monitored.
-
Method 3: HPLC with Fluorescence Detection (Naproxen Internal Standard)
This stability-indicating HPLC method offers a sensitive alternative for Agomelatine determination in human plasma.[2]
-
Sample Preparation: Appropriate sample preparation is performed to extract Agomelatine and the internal standard from plasma.
-
Chromatographic Separation:
-
Fluorescence Detection:
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow of the LC-MS/MS method using this compound and the logical relationship of the key analytical steps.
Caption: Experimental workflow for Agomelatine quantification using LC-MS/MS with this compound.
Caption: Key logical steps in the bioanalytical method for Agomelatine.
References
- 1. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Agomelatine-d6 in Bioanalytical Specificity and Selectivity
A deep dive into the superior performance of deuterated internal standards in complex matrices for accurate pharmacokinetic and metabolic studies of Agomelatine.
In the realm of drug development and clinical research, the precise quantification of therapeutic agents in complex biological matrices is paramount. For the novel antidepressant Agomelatine, this analytical rigor is essential for defining its pharmacokinetic profile and ensuring patient safety. The use of a stable isotope-labeled internal standard, specifically Agomelatine-d6, has emerged as the gold standard for achieving the required specificity and selectivity in bioanalytical methods. This guide provides a comparative analysis of this compound against other internal standards, supported by experimental data and detailed protocols, to underscore its advantages for researchers, scientists, and drug development professionals.
The Superiority of Stable Isotope-Labeled Internal Standards
The primary challenge in bioanalysis is to accurately and precisely measure the concentration of a target analyte amidst a multitude of endogenous and exogenous compounds present in biological samples like plasma and urine. Internal standards are crucial for correcting variability during sample preparation and analysis.[1] While structural analogs can be used, stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely preferred for their ability to closely mimic the analyte's behavior.[2][3][4]
The key advantage of a SIL-IS is its co-elution with the analyte in chromatographic systems.[2] This ensures that any matrix effects, such as ion suppression or enhancement in mass spectrometry, affect both the analyte and the internal standard to the same extent, leading to a more accurate and precise quantification.[2] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SIL-IS, highlighting their regulatory acceptance and scientific value.[2]
Comparative Performance: this compound vs. Structural Analogs
While some studies have utilized structural analogs like fluoxetine, naproxen, or melatonin as internal standards for Agomelatine analysis, these compounds have different physicochemical properties and chromatographic behavior.[5][6][7] This can lead to differential extraction recoveries and varied susceptibility to matrix effects, potentially compromising the accuracy of the results.[3][4]
Deuterium-labeled compounds like this compound offer a distinct advantage. With a minimal mass difference from the parent drug, they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.[8] This close similarity allows this compound to effectively compensate for variations throughout the analytical process, from sample preparation to detection.
| Parameter | This compound (SIL-IS) | Structural Analog (e.g., Fluoxetine) |
| Chromatographic Elution | Co-elutes with Agomelatine | Different retention time |
| Matrix Effect Compensation | High | Variable and potentially incomplete |
| Extraction Recovery | Nearly identical to Agomelatine | May differ from Agomelatine |
| Specificity | High, due to mass difference | Potential for interference from metabolites or other compounds |
| Regulatory Acceptance | Highly preferred by agencies like the EMA[2] | May require additional justification and validation |
Experimental Protocol: A Validated LC-MS/MS Method for Agomelatine in Human Plasma
This section details a typical validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Agomelatine in human plasma using this compound as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized during method development).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 150 × 2.1 mm, 5 µm) is commonly used.[9]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous component (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., methanol) is often employed.[9] A typical ratio would be 30:70 (v/v).[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Agomelatine: m/z 244.1 → 185.3[9]
-
This compound: The transition would be adjusted based on the specific deuteration pattern (e.g., m/z 250.1 → 191.3).
-
4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[10]
Visualizing the Workflow and Metabolic Context
To further illustrate the experimental process and the importance of understanding Agomelatine's metabolism for ensuring analytical specificity, the following diagrams are provided.
Understanding the metabolic pathways of Agomelatine is crucial for anticipating potential interferences. Agomelatine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2 and CYP2C9.[11][12] The major metabolites are 3-hydroxy-agomelatine and 7-desmethyl-agomelatine.[13]
The use of a SIL-IS like this compound ensures that even if there is any in-source fragmentation or metabolic crossover that could potentially interfere with a structural analog, the distinct mass of the deuterated standard provides a clear and unambiguous signal for accurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validated LC-MS/MS method for quantification of agomelatine in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of agomelatine stability under different stress conditions using an HPLC method with fluorescence detection: application to the analysis of tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated HPLC and HPTLC Methods for the Determination of Agomelatine in Bulk and Tablets [ejchem.journals.ekb.eg]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. courses.washington.edu [courses.washington.edu]
- 11. Agomelatine - Wikipedia [en.wikipedia.org]
- 12. How Genes Influence The Breakdown Of Agomelatine? - Xcode Life [xcode.life]
- 13. medchemexpress.com [medchemexpress.com]
Navigating Bioanalytical Challenges: A Comparative Guide to Method Robustness for Agomelatine Analysis
For researchers, scientists, and drug development professionals, ensuring the reliability of bioanalytical methods is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of agomelatine, with a special focus on the principles of method robustness testing. While the use of a stable isotope-labeled internal standard, such as Agomelatine-d6, is the gold standard for LC-MS/MS-based bioanalysis, a detailed, publicly available method validation and robustness study for agomelatine utilizing this compound could not be identified. Therefore, this guide will compare the expected performance of a method using this compound against published methods that employ alternative internal standards, supported by experimental data from various studies.
The Critical Role of the Internal Standard in Method Robustness
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This is crucial for correcting any variations that may occur, thereby ensuring the accuracy and precision of the results. A stable isotope-labeled internal standard, such as this compound, is considered the most suitable choice for LC-MS/MS assays. This is because its physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, ionization efficiency, and chromatographic retention time. This minimizes the impact of matrix effects and other sources of variability, resulting in a more robust and reliable method.
Performance Comparison of Analytical Methods
This section compares a hypothetical, "gold-standard" LC-MS/MS method using this compound as an internal standard with published and validated methods that utilize other internal standards, such as fluoxetine or naproxen.
Table 1: Comparison of Bioanalytical Method Performance for Agomelatine
| Parameter | Method A (Hypothetical): LC-MS/MS with this compound IS | Method B: LC-MS/MS with Fluoxetine IS[1] | Method C: HPLC-Fluorescence with Naproxen IS |
| Linearity Range | Expected to be wide with excellent correlation | 0.050 - 8.000 ng/mL | 0.4 - 40.0 ng/mL |
| Correlation Coefficient (r²) | Expected to be >0.999 | >0.99 | 0.9999 |
| Lower Limit of Quantification (LLOQ) | Expected to be low and sensitive | 0.050 ng/mL | 0.4 ng/mL |
| Intra-day Precision (%RSD) | Expected to be <5% | <12.12% at LLOQ | 0.54 - 1.35% |
| Inter-day Precision (%RSD) | Expected to be <5% | <9.01% at LLOQ | 0.93 - 1.26% |
| Accuracy (% Recovery) | Expected to be 95-105% | 67.10% (Agomelatine), 72.96% (Fluoxetine) | Average 99.55 ± 0.90% |
| Selectivity | High, due to mass difference | Good, but potential for co-eluting interferences | Good, but susceptible to fluorescent interferences |
| Matrix Effect | Minimal, due to co-elution and similar ionization | Potential for significant matrix effects | Potential for matrix-induced fluorescence quenching or enhancement |
| Robustness | High, less susceptible to variations in sample preparation and chromatographic conditions | Moderate, results can be influenced by variations affecting analyte and IS differently | Moderate, sensitive to changes in mobile phase pH and composition affecting fluorescence |
Experimental Protocols
General Protocol for Robustness Testing of a Bioanalytical Method
Robustness testing is a critical component of method validation that assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
1. Identification of Critical Parameters:
-
LC-MS/MS Parameters:
-
Mobile phase composition (e.g., ±2% variation in organic solvent ratio)
-
Mobile phase pH (e.g., ±0.1 unit)
-
Column temperature (e.g., ±2 °C)
-
Flow rate (e.g., ±5%)
-
Different batches of analytical columns
-
-
Sample Preparation Parameters:
-
Extraction solvent volume (e.g., ±5%)
-
pH of the extraction buffer (e.g., ±0.2 unit)
-
Vortexing/shaking time (e.g., ±10%)
-
2. Experimental Design: A one-factor-at-a-time (OFAT) approach or a design of experiments (DoE) approach can be used. In the OFAT approach, one parameter is changed while others are kept constant. DoE allows for the simultaneous investigation of multiple parameters and their interactions.
3. Acceptance Criteria: The results obtained under the varied conditions should be compared to the results from the nominal conditions. The precision (%RSD) and accuracy (% bias) of quality control (QC) samples at low and high concentrations should remain within acceptable limits (typically ±15%).
Example Experimental Workflow for Agomelatine Bioanalysis
Caption: Bioanalytical workflow for Agomelatine.
Agomelatine Metabolism and Signaling Pathway
Agomelatine is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP1A2. Its mechanism of action involves agonism at melatonin receptors (MT1 and MT2) and antagonism at the 5-HT2C serotonin receptor.
References
Safety Operating Guide
Proper Disposal of Agomelatine-d6: A Guide for Laboratory Professionals
The proper disposal of Agomelatine-d6, a deuterated form of the antidepressant Agomelatine, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, the parent compound, Agomelatine, is recognized as harmful and particularly toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to handle and dispose of this compound with the same precautions as its non-deuterated counterpart.
This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a research setting, in alignment with major regulatory frameworks such as those set by the Environmental Protection Agency (EPA).
Hazard Assessment and Data Summary
Before handling, it is essential to be aware of the potential hazards. Although deuteration can alter metabolic rates, the fundamental chemical properties and associated hazards are generally considered equivalent to the parent compound.
| Hazard Classification | This compound[1][3] | Agomelatine (Parent Compound)[2] |
| Acute Oral Toxicity | Not classified as hazardous | Harmful if swallowed (Acute Toxicity - Oral 4) |
| Skin Irritation | Not classified as hazardous | Causes skin irritation (Skin Irritation 2) |
| Eye Irritation | Not classified as hazardous | Causes serious eye irritation (Eye Irritation 2A) |
| Respiratory Irritation | Not classified as hazardous | May cause respiratory irritation (STOT - SE 3) |
| Aquatic Hazard | Data not available | Very toxic to aquatic life (Aquatic Acute 1) |
| Long-term Aquatic Hazard | Data not available | Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2) |
Given the environmental risks associated with the parent compound, this compound waste must be managed to prevent its release into sewer systems or waterways.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard procedure for disposing of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: If handling fine powders or creating aerosols, work in a fume hood to ensure adequate ventilation.[4]
2. Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Solid Waste: Collect expired or unused this compound, contaminated personal protective equipment (gloves, weigh boats), and other solid materials in this container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
3. Container Labeling
-
Clear Identification: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
List Constituents: If it is a mixed waste stream, list all chemical components and their approximate concentrations.
4. Temporary Storage
-
Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.
-
Follow Institutional Guidelines: Adhere to your institution's specific limits on the volume of waste and the duration it can be stored in the laboratory.
5. Final Disposal
-
Professional Disposal Service: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Incineration: Most pharmaceutical waste is treated by incineration at a permitted facility to ensure complete destruction.[5][6]
-
Regulatory Compliance: Disposal must adhere to the guidelines set by the Resource Conservation and Recovery Act (RCRA) and any more stringent state or local regulations.[5][6][7]
-
DO NOT DISPOSE IN TRASH OR DRAIN: Due to the high aquatic toxicity of the parent compound, this compound must not be thrown in the regular trash or washed down the sink.[2] The EPA's regulations under Subpart P explicitly ban the sewering of hazardous waste pharmaceuticals.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. sdmedwaste.com [sdmedwaste.com]
Essential Safety and Operational Guide for Handling Agomelatine-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Agomelatine-d6. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste.
Hazard Assessment
This compound is a deuterated form of Agomelatine. While some Safety Data Sheets (SDS) for the deuterated compound may indicate no hazards, the SDS for the parent compound, Agomelatine, classifies it as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[1][2]. Due to the structural similarity, it is prudent to handle this compound with the same precautions as a potent pharmaceutical compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. This is based on a conservative approach, treating the compound as a potentially hazardous substance.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Disposable Gown or Lab Coat | Should be dedicated to handling this compound and laundered or disposed of regularly. A disposable gown is preferred to prevent cross-contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Goggles are required when there is a risk of splashing[3]. |
| Respiratory Protection | N95 Respirator or Half-Mask Respirator with P100 Filters | Required when handling the powder outside of a containment system (e.g., fume hood or glovebox) to prevent inhalation of airborne particles[3]. A powered air-purifying respirator (PAPR) may be necessary for highly potent compounds[4][5]. |
| Foot Protection | Closed-toe Shoes and Shoe Covers | Shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination[3]. |
Safe Handling Procedures
Adherence to the following step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.
3.1. Preparation
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, biological safety cabinet, or a glovebox to control dust exposure[6].
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes weighing paper, spatulas, vials, solvents, and waste containers.
-
Don PPE: Put on all required PPE in the correct order: shoe covers, gown, hair cover, mask/respirator, eye protection, and then gloves (don the outer pair last).
3.2. Weighing and Aliquoting
-
Tare the Balance: Place a piece of weighing paper on the analytical balance and tare it.
-
Dispense Powder: Carefully dispense the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.
-
Transfer to Vial: Transfer the weighed powder into a pre-labeled vial.
-
Clean Equipment: Clean the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of the wipe in the designated chemical waste container.
3.3. Solution Preparation
-
Add Solvent: In the fume hood, add the desired solvent to the vial containing the this compound powder.
-
Dissolve: Cap the vial and mix gently until the solid is completely dissolved. Sonication may be used if necessary.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing paper, pipette tips, and disposable gowns, must be placed in a clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused solutions of this compound and any solvents used for cleaning should be collected in a designated hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles and other sharps should be disposed of in a designated sharps container.
-
Decontamination: The work area and any non-disposable equipment should be thoroughly decontaminated after each use.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[6].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[6].
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[6].
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Workflow Diagram
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. aiha.org [aiha.org]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
